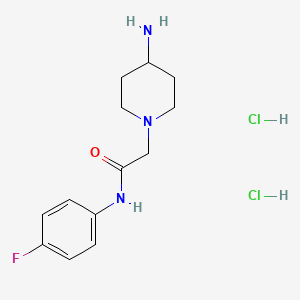
4-(3-Fluoro-2-trifluoromethylphenyl)pyridine-2-carbonitrile
Descripción general
Descripción
4-(3-Fluoro-2-trifluoromethylphenyl)pyridine-2-carbonitrile is a chemical compound with the molecular formula C13H6F4N2. It is characterized by the presence of a fluorine atom and a carbon-containing pyridine .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, such as 4-(3-Fluoro-2-trifluoromethylphenyl)pyridine-2-carbonitrile, is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of 4-(3-Fluoro-2-trifluoromethylphenyl)pyridine-2-carbonitrile consists of a pyridine ring attached to a phenyl ring. The phenyl ring has a fluorine atom and a trifluoromethyl group attached to it .Chemical Reactions Analysis
Trifluoromethylpyridine (TFMP) and its intermediates, including 4-(3-Fluoro-2-trifluoromethylphenyl)pyridine-2-carbonitrile, are important ingredients for the development of agrochemical and pharmaceutical compounds . They are used in various chemical reactions, including the preparation of aminopyridines through amination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(3-Fluoro-2-trifluoromethylphenyl)pyridine-2-carbonitrile are influenced by the presence of the fluorine atom and the pyridine in its structure .Aplicaciones Científicas De Investigación
Agrochemicals
TFMP and its derivatives are extensively used in the agrochemical industry . The major use of TFMP derivatives is in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market, and since then, more than 20 new TFMP-containing agrochemicals have acquired ISO common names .
Pharmaceuticals
Several TFMP derivatives are also used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .
Veterinary Medicine
In the field of veterinary medicine, two products containing the TFMP moiety have been granted market approval . These products are used to treat various conditions in animals.
Fluorinated Organic Chemicals
The development of fluorinated organic chemicals is becoming an increasingly important research topic . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of TFMP derivatives .
Functional Materials
Many recent advances in the functional materials field have been made possible by the development of organic compounds containing fluorine . TFMP derivatives are expected to play a significant role in this field in the future.
Fluorescent Sensors
Derivatives of pyridine-3-carbonitrile, a similar compound to the one , have been proposed for use as fluorescent sensors for monitoring free-radical, thiol-ene, and cationic polymerization progress .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
4-[3-fluoro-2-(trifluoromethyl)phenyl]pyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6F4N2/c14-11-3-1-2-10(12(11)13(15,16)17)8-4-5-19-9(6-8)7-18/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDAODALTKNUKM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(F)(F)F)C2=CC(=NC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-Dimethyl-N'-[2-(trifluoromethoxy)benzyl]-ethane-1,2-diamine dihydrochloride](/img/structure/B1396802.png)


![[3-(Methoxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]amine hydrochloride](/img/structure/B1396809.png)

![2-Imidazo[2,1-b][1,3]thiazol-6-ylbutanoic acid hydrochloride](/img/structure/B1396813.png)
![[(2-Ethylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)-methyl]amine dihydrochloride](/img/structure/B1396814.png)
![N-[(4-Methyl-1H-imidazol-2-yl)methyl]-cyclopropanamine dihydrochloride](/img/structure/B1396815.png)


![2-chloro-7-cyclopentyl-6-diethoxymethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1396819.png)


